molecular formula C7H9ClO B14670081 1-Chlorobicyclo[2.2.1]heptan-2-one CAS No. 51417-65-3

1-Chlorobicyclo[2.2.1]heptan-2-one

Cat. No.: B14670081
CAS No.: 51417-65-3
M. Wt: 144.60 g/mol
InChI Key: NKJJAPIGFNBSKB-UHFFFAOYSA-N
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Description

1-Chlorobicyclo[2.2.1]heptan-2-one is a bicyclic organic compound with a unique structure that includes a chlorine atom and a ketone functional group. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the chlorine atom and the ketone group makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the chlorination of bicyclo[2.2.1]heptan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom into the bicyclic structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chlorobicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chlorobicyclo[2.2.1]heptan-2-one depends on its specific application. In chemical reactions, the chlorine atom and the ketone group play crucial roles in determining the reactivity and the types of products formed. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to various biological effects, depending on the context .

Comparison with Similar Compounds

Uniqueness: 1-Chlorobicyclo[2.2.1]heptan-2-one is unique due to the presence of both a chlorine atom and a ketone group within a strained bicyclic structure. This combination of features makes it highly reactive and versatile for various chemical transformations and applications .

Properties

CAS No.

51417-65-3

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

1-chlorobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H9ClO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4H2

InChI Key

NKJJAPIGFNBSKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2=O)Cl

Origin of Product

United States

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